Methyl 4-(2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamido)benzoate
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Overview
Description
Methyl 4-(2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamido)benzoate is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring, a benzoate ester, and a sulfanyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamido)benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting appropriate amines with cyanuric chloride under controlled conditions.
Attachment of the Propanamidophenyl Group: The propanamidophenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Sulfanyl Group: The sulfanyl group is added via a thiolation reaction using suitable thiol reagents.
Esterification: The final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring or the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-(2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamido)benzoate involves its interaction with specific molecular targets. The triazine ring and sulfanyl group are key functional groups that contribute to its activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(5-cyano-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzoate
- Methyl 4-({[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
Uniqueness
Methyl 4-(2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamido)benzoate is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. Its structure allows for various modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C24H25N5O5S |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
methyl 4-[2-[[5-oxo-6-[2-(propanoylamino)phenyl]-4H-1,2,4-triazin-3-yl]sulfanyl]butanoylamino]benzoate |
InChI |
InChI=1S/C24H25N5O5S/c1-4-18(21(31)25-15-12-10-14(11-13-15)23(33)34-3)35-24-27-22(32)20(28-29-24)16-8-6-7-9-17(16)26-19(30)5-2/h6-13,18H,4-5H2,1-3H3,(H,25,31)(H,26,30)(H,27,29,32) |
InChI Key |
VQGAZSYVFGVJEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)OC)SC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)CC |
Origin of Product |
United States |
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